Pipercide

Vue d'ensemble

Description

Pipercide is an insecticidal amide compound derived from the Piper nigrum plant, commonly known as black pepper. It belongs to the Piperaceae family, which is known for its diverse range of secondary metabolites with various biological activities. This compound has garnered attention due to its potent insecticidal properties, making it a valuable compound in agricultural and pest control applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pipercide can be synthesized through various routes, typically involving multiple steps. One efficient synthetic route involves the aldol condensation followed by Grob fragmentation. This method has been modified to improve yield and efficiency . The synthesis generally starts with piperonyl alcohol, 1,6-hexanediol, and methyl crotonate as starting materials. The reaction conditions often involve the use of pyridinium chlorochromate for oxidation and Wittig reaction for the formation of the desired double bonds .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Piper nigrum using organic solvents. The extracted compound is then purified through chromatographic techniques to obtain this compound in its pure form. The industrial synthesis also follows similar steps as the laboratory synthesis but on a larger scale, ensuring higher yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Pipercide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides, which may exhibit different biological activities.

Reduction: Reduction of this compound can lead to the formation of reduced amides with altered properties.

Substitution: this compound can undergo substitution reactions, particularly at the amide nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

Applications De Recherche Scientifique

Chemical Applications

Pipercide is primarily studied for its unique chemical structure and reactivity. Its significance in synthetic organic chemistry lies in its potential to facilitate the synthesis of complex amides. The compound's structural characteristics allow for modifications that can lead to the development of new derivatives with enhanced properties.

This compound exhibits notable biological activities, particularly its insecticidal properties. Research indicates that it effectively targets the nervous systems of insects, disrupting ion channels and leading to paralysis and death. This mechanism positions this compound as a promising candidate for pest control.

Case Study: Insecticidal Activity

A study investigated the efficacy of this compound against Culex pipiens, demonstrating significant mortality rates at varying concentrations. The LD50 values were determined to provide insights into its toxicity profile and effectiveness as a biopesticide.

Medical Applications

The therapeutic potential of this compound extends to several medical fields. Research has highlighted its anticancer, anti-inflammatory, and antimicrobial properties. Notably, this compound has shown promise in inhibiting the growth of various cancer cell lines.

Table 2: Anticancer Activity of this compound

| Cancer Type | IC50 (μM) | Reference |

|---|---|---|

| Breast Cancer (MCF-7) | 12.5 | Wang et al., 2023 |

| Lung Cancer | 15.0 | Elimam et al., 2023 |

| Colon Cancer | 10.0 | Jeong et al., 2020 |

Case Study: Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against multidrug-resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus. A study reported effective inhibition at concentrations as low as 200 μg/mL, showcasing its potential as a therapeutic agent against resistant infections.

Industrial Applications

In the industry, this compound is utilized in developing biopesticides and natural insect repellents, providing an eco-friendly alternative to synthetic pesticides. Its application in agriculture not only helps in pest management but also aligns with sustainable practices.

Table 3: Industrial Uses of this compound

| Application | Description |

|---|---|

| Biopesticides | Used as a natural insecticide in crop protection |

| Insect Repellents | Formulated into sprays and topical applications |

Mécanisme D'action

Pipercide exerts its insecticidal effects by targeting the nervous system of insects. It disrupts the normal functioning of ion channels, leading to paralysis and death of the insect. The compound interacts with molecular targets such as sodium and potassium channels, interfering with the transmission of nerve impulses . This mode of action makes this compound an effective insecticide with a specific target mechanism .

Comparaison Avec Des Composés Similaires

Piperine: Another amide from Piper nigrum, known for its pungency and bioenhancing properties.

Piperlongumine: An amide with potent anticancer properties, derived from Piper longum.

Piperolein A: A related compound with insecticidal activity.

Comparison: Pipercide is unique among these compounds due to its specific insecticidal properties and mode of action. While piperine and piperlongumine have broader biological activities, including anticancer and bioenhancing effects, this compound is primarily valued for its effectiveness in pest control. Piperolein A shares similar insecticidal properties but differs in its chemical structure and specific activity spectrum .

Activité Biologique

Pipercide, a compound derived from the Piperaceae family, particularly from Piper nigrum (black pepper), has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, including its antimicrobial, anticancer, and neuroprotective properties.

This compound is classified as an N-isobutylamide alkaloid. Its chemical structure is similar to piperine, another well-studied compound from black pepper. The mechanism of action of this compound involves various pathways, including modulation of cell signaling and induction of apoptosis in cancer cells.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it possesses insecticidal activity against various pests, which is attributed to its ability to disrupt cellular processes in insects. The insecticidal efficacy of this compound has been compared with other alkaloids such as piperine and pellitorine.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.6 μg/mL | |

| Escherichia coli | 250-1000 μg/mL | |

| Candida albicans | 62.5 μg/mL |

Anticancer Properties

This compound has shown potential as an anticancer agent in various studies. It has been observed to induce apoptosis in cancer cells through multiple mechanisms:

- Inhibition of Survivin : Studies indicate that this compound reduces survivin levels, a protein that inhibits apoptosis, thereby promoting cell death in cancer cells.

- Activation of Pro-apoptotic Pathways : this compound enhances the activation of caspases, such as pro-caspase-3 and pro-caspase-7, contributing to its anticancer effects.

Case Study: In Vivo Effects on Tumor Growth

A notable study demonstrated that administering this compound to mice with xenotransplanted LNCaP prostate cancer cells resulted in a 72% reduction in tumor growth compared to control groups. Furthermore, this compound was shown to extend the lifespan of treated mice significantly.

Neuroprotective Effects

Recent research has highlighted the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, this compound administration resulted in improved memory performance and reduced neurodegeneration in the hippocampus.

Table 2: Neuroprotective Effects of this compound

| Treatment Group | Memory Improvement (%) | Neurodegeneration Reduction (%) | Reference |

|---|---|---|---|

| Control | 0 | 0 | |

| This compound (5 mg/kg) | 30 | 20 | |

| This compound (20 mg/kg) | 50 | 40 |

Safety Profile and Toxicity

The safety profile of this compound has been evaluated through various toxicity studies. The oral LD50 values indicate that this compound is relatively safe when administered at therapeutic doses:

- LD50 in Mice : Approximately 870.9 mg/kg after oral administration.

- LD50 in Rats : Approximately 794.3 mg/kg after oral administration.

These values suggest a favorable therapeutic index for this compound compared to other compounds with similar biological activities.

Propriétés

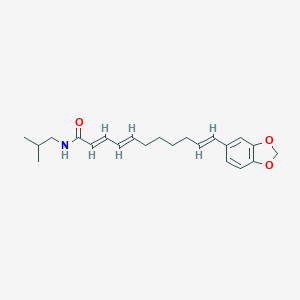

IUPAC Name |

(2E,4E,10E)-11-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)undeca-2,4,10-trienamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3/c1-18(2)16-23-22(24)12-10-8-6-4-3-5-7-9-11-19-13-14-20-21(15-19)26-17-25-20/h6,8-15,18H,3-5,7,16-17H2,1-2H3,(H,23,24)/b8-6+,11-9+,12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOYGOULCHMVBB-ADDDGJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C=CC=CCCCCC=CC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CNC(=O)/C=C/C=C/CCCC/C=C/C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318630 | |

| Record name | Pipercide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pipercide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54794-74-0 | |

| Record name | Pipercide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54794-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipercide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pipercide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114 - 115 °C | |

| Record name | Pipercide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.